1-(2,5-Dimethylpiperidin-1-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}ethanone
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Overview
Description
1-(2,5-DIMETHYLPIPERIDIN-1-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a piperidine ring, a benzoquinazoline moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIMETHYLPIPERIDIN-1-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic synthesis. The key steps may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoquinazoline moiety: This step may involve condensation reactions.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents.
Final coupling: The final step involves coupling the piperidine and benzoquinazoline intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice.
Use of catalysts: To improve reaction efficiency and yield.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DIMETHYLPIPERIDIN-1-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to form oxidized derivatives.
Reduction: Using reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: Modulating receptor activity.
Enzyme inhibition: Inhibiting specific enzymes involved in disease pathways.
Signal transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-DIMETHYLPIPERIDIN-1-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE: can be compared with other compounds featuring piperidine, benzoquinazoline, or trifluoromethyl groups.
Uniqueness
Structural uniqueness: The combination of these functional groups in a single molecule.
Functional uniqueness: Potential for unique biological activity due to the specific arrangement of functional groups.
Properties
Molecular Formula |
C22H24F3N3OS |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(2,5-dimethylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C22H24F3N3OS/c1-13-7-8-14(2)28(11-13)18(29)12-30-21-26-19-16-6-4-3-5-15(16)9-10-17(19)20(27-21)22(23,24)25/h3-6,13-14H,7-12H2,1-2H3 |
InChI Key |
NFBZLNYJLUCADR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N(C1)C(=O)CSC2=NC3=C(CCC4=CC=CC=C43)C(=N2)C(F)(F)F)C |
Origin of Product |
United States |
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